

An In-depth Technical Guide to Cbz-1-aminocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-

Compound Name: (((Benzyl)carbonyl)amino)cyclo
propanecarboxylic acid

Cat. No.: B554594

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CAS Number: 116550-62-2

This technical guide provides a comprehensive overview of Cbz-1-aminocyclopropane-1-carboxylic acid, a key derivative of the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, experimental applications, and relevant biochemical pathways.

Core Concepts and Properties

Cbz-1-aminocyclopropane-1-carboxylic acid is the N-protected form of 1-aminocyclopropane-1-carboxylic acid (ACC), where the amino group is protected by a carboxybenzyl (Cbz) group. The CAS Number for the parent compound, 1-aminocyclopropane-1-carboxylic acid, is 22059-21-8.^{[1][2]} The Cbz protecting group is crucial in synthetic chemistry, particularly in peptide synthesis, as it prevents the reactive amino group from participating in unwanted side reactions.^[3]

Property	Value	Reference
Chemical Formula	C12H13NO4	N/A
Molecular Weight	235.24 g/mol	N/A
Parent Compound	1-Aminocyclopropane-1-carboxylic acid	[1]
Parent Compound CAS	22059-21-8	[1] [2]

Synthesis and Experimental Protocols

The synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid involves the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid using benzyl chloroformate under alkaline conditions. This process, a variation of the Schotten-Baumann reaction, is a standard procedure in organic synthesis.[\[3\]](#)

Synthesis of Cbz-1-aminocyclopropane-1-carboxylic acid

This protocol describes the N-protection of 1-aminocyclopropane-1-carboxylic acid using benzyl chloroformate.

Materials:

- 1-Aminocyclopropane-1-carboxylic acid (ACC)
- Sodium carbonate (Na₂CO₃)
- Benzyl chloroformate (Cbz-Cl)
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate or dichloromethane
- Anhydrous sodium sulfate (Na₂SO₄)

- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- Dissolution: Dissolve 1.0 equivalent of 1-aminocyclopropane-1-carboxylic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
- Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]
- Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Cbz-1-aminocyclopropane-1-carboxylic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general workflow for a manual Fmoc/tBu strategy.[4]

Materials:

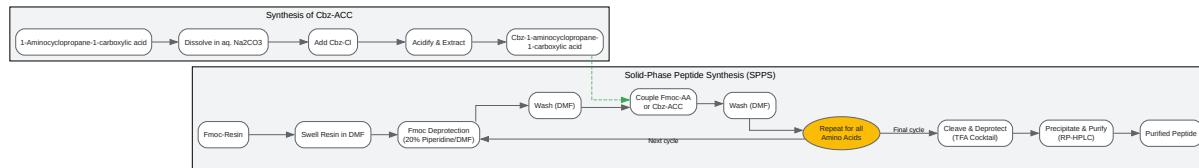
- Fmoc-protected amino acid resin (e.g., Rink Amide resin)

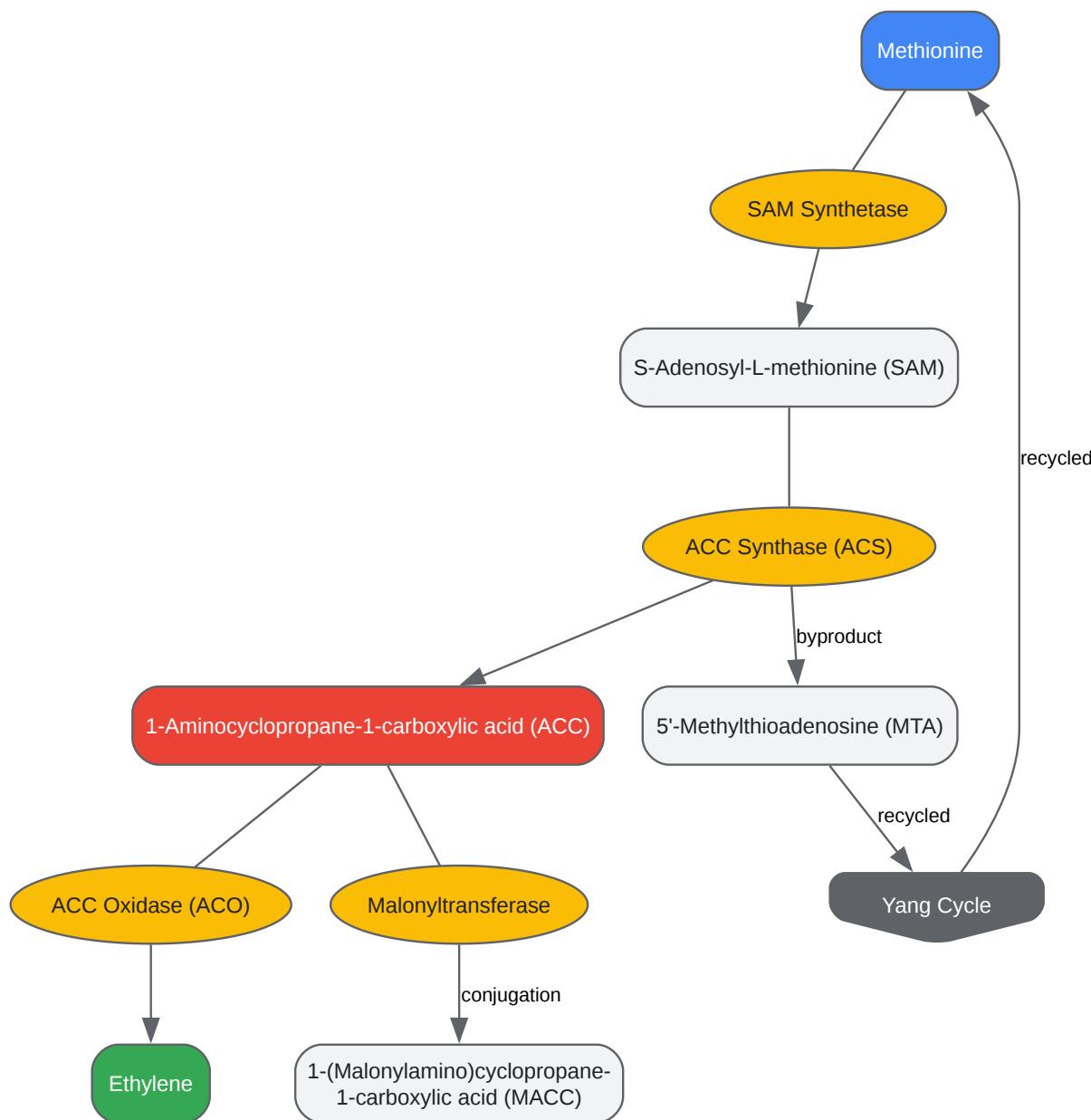
- Cbz-1-aminocyclopropane-1-carboxylic acid
- Fmoc-protected amino acids
- N,N-dimethylformamide (DMF)
- 20% Piperidine in DMF
- Coupling reagents (e.g., HBTU, HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- Cold diethyl ether
- Reaction vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes.[4]
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[4]
- Washing: Wash the resin thoroughly with DMF.
- Coupling:
 - Activate the Cbz-1-aminocyclopropane-1-carboxylic acid (or any Fmoc-protected amino acid) with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]
- Washing: Wash the resin thoroughly with DMF.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

- Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group will also be removed during this step if a strong acid like HBr in acetic acid is used, or by catalytic hydrogenation after cleavage from the resin.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[4\]](#)





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- To cite this document: BenchChem. [An In-depth Technical Guide to Cbz-1-aminocyclopropane-1-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554594#cbz-1-aminocyclopropane-1-carboxylic-acid-cas-number]

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